

Application Notes and Protocols for TSR-011 In Vitro Kinase Activity Assay

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These application notes provide a detailed protocol for determining the in vitro kinase inhibitory activity of **TSR-011** (Belizatinib), a potent dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and Tropomyosin Receptor Kinase (TRK) family members.[1][2][3][4][5][6] This document is intended for researchers, scientists, and drug development professionals actively engaged in kinase inhibitor screening and characterization.

Introduction

TSR-011 is an orally available, next-generation dual inhibitor targeting both ALK and the TRK family of receptor tyrosine kinases (TrkA, TrkB, and TrkC).[1][4] Dysregulation of these kinases through genetic rearrangements, mutations, or amplification is a known oncogenic driver in various cancers, including non-small-cell lung cancer (NSCLC) and a range of other solid tumors.[4][5] **TSR-011** has demonstrated potent inhibition of wild-type ALK and is also active against mutations that confer resistance to earlier generation ALK inhibitors.[4][6] In preclinical studies, **TSR-011** has shown significant anti-tumor activity in ALK-dependent models.[2][4]

This protocol outlines a fluorescence-based in vitro kinase assay, a common and robust method for quantifying the inhibitory potential of compounds like **TSR-011** against their target kinases. The assay measures the phosphorylation of a specific substrate by the kinase, and the reduction in this activity in the presence of the inhibitor is used to determine its potency, typically expressed as an IC50 value.

Data Presentation



The inhibitory activity of **TSR-011** against its primary targets has been determined in various in vitro kinase assays. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.

Target Kinase	IC50 (nM)
ALK (wild-type)	0.7
pan-TRK (TrkA, TrkB, TrkC)	< 3

Note: These values are derived from published preclinical data and may vary depending on the specific assay conditions.[2][6][7]

Experimental Protocol: In Vitro Kinase Assay

This protocol provides a general framework for assessing the inhibitory activity of **TSR-011** against ALK or TRK kinases using a fluorescence-based assay format. Specific concentrations of kinase, substrate, and ATP should be optimized for each specific kinase and substrate pair to ensure the assay is run under initial velocity conditions.

Materials and Reagents

- Kinase: Recombinant human ALK or TRK (TrkA, TrkB, or TrkC) kinase domain.
- Substrate: A suitable peptide or protein substrate for the specific kinase (e.g., a poly-Glu-Tyr peptide).
- TSR-011 (Belizatinib): Prepare a stock solution in 100% DMSO.
- ATP: Adenosine 5'-triphosphate.
- Kinase Assay Buffer: (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
- Detection Reagent: A fluorescence-based kinase activity detection kit (e.g., ADP-Glo™ Kinase Assay, LanthaScreen™ Eu Kinase Binding Assay).



- Assay Plates: 384-well, low-volume, white or black plates (depending on the detection method).
- Plate Reader: A microplate reader capable of detecting the fluorescence signal.
- DMSO: Dimethyl sulfoxide.

Assay Procedure

- · Compound Preparation:
 - Prepare a serial dilution of TSR-011 in 100% DMSO. A typical starting concentration would be 1 mM, followed by 1:3 or 1:5 serial dilutions.
 - For the final assay, dilute the compound dilutions in kinase assay buffer to the desired starting concentration. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.
- Kinase Reaction Setup:
 - Add the kinase solution to each well of the 384-well plate.
 - Add the serially diluted TSR-011 or control (DMSO vehicle) to the appropriate wells.
 - Incubate the kinase and inhibitor together for a pre-determined time (e.g., 15-30 minutes)
 at room temperature to allow for compound binding.
- Initiation of Kinase Reaction:
 - Prepare a solution containing the substrate and ATP in kinase assay buffer.
 - Add the substrate/ATP solution to each well to initiate the kinase reaction.
 - Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
- · Termination and Detection:



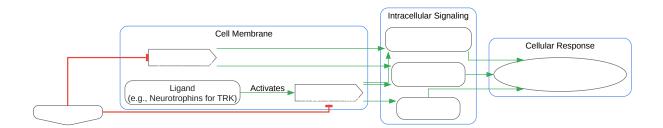
- Stop the kinase reaction by adding the detection reagent as per the manufacturer's instructions. This reagent typically chelates the remaining ATP or detects the product of the kinase reaction (ADP).
- Incubate the plate for the recommended time to allow the detection signal to stabilize.
- Read the fluorescence signal on a compatible plate reader.

Data Analysis

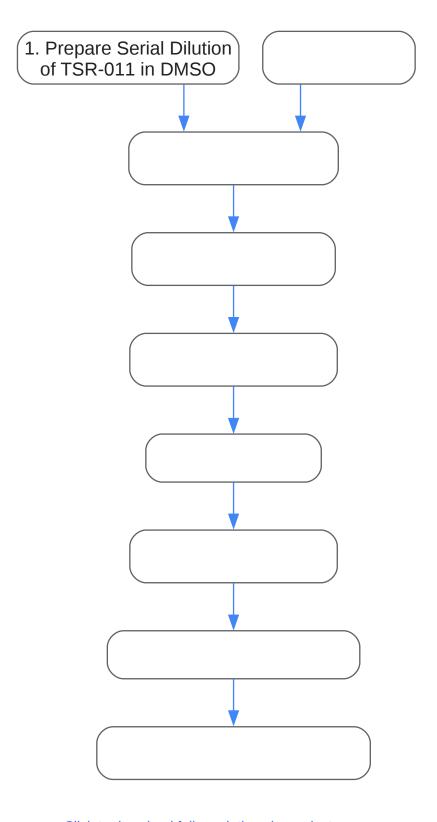
- · Calculate Percentage of Inhibition:
 - The percentage of inhibition for each TSR-011 concentration is calculated using the following formula:
 - Signal_Inhibitor is the signal from wells containing TSR-011.
 - Signal_NoInhibitor is the signal from wells with DMSO vehicle control (representing 0% inhibition).
 - Signal Background is the signal from wells with no kinase (representing 100% inhibition).
- Determine IC50 Value:
 - Plot the percentage of inhibition against the logarithm of the TSR-011 concentration.
 - Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Visualizations Signaling Pathway of ALK and TRK









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